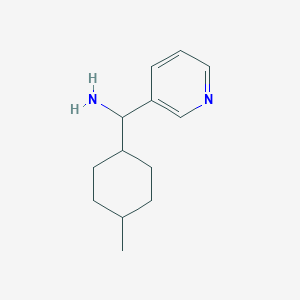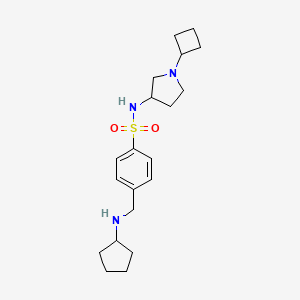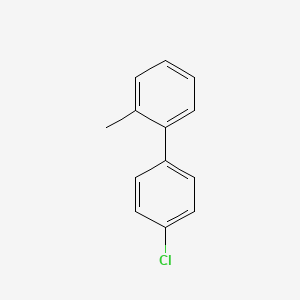
3-Chloro-2,2-dimethylpropyl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-chloro-2,2-dimethylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester typically involves the esterification of 4-chlorobutanoic acid with 3-chloro-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Types of Reactions:
Oxidation: The ester group in butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of the ester group can lead to the formation of alcohols.
Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Applications De Recherche Scientifique
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
- Butanoic acid, 4-chloro-, methyl ester
- Butanoic acid, 4-chloro-, ethyl ester
- Butanoic acid, 3-chloro-
Comparison:
- Butanoic acid, 4-chloro-, methyl ester and Butanoic acid, 4-chloro-, ethyl ester are simpler esters of 4-chlorobutanoic acid, where the esterifying group is a methyl or ethyl group, respectively. These compounds are less complex and may have different reactivity and applications compared to butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester.
- Butanoic acid, 3-chloro- is a positional isomer of 4-chlorobutanoic acid, where the chlorine atom is located at the 3-position instead of the 4-position. This difference in structure can lead to variations in chemical properties and reactivity.
Butanoic acid, 4-chloro-, 3-chloro-2,2-dimethylpropyl ester stands out due to its unique structure, which combines the properties of both 4-chlorobutanoic acid and 3-chloro-2,2-dimethylpropanol, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
244006-16-4 |
|---|---|
Formule moléculaire |
C9H16Cl2O2 |
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
(3-chloro-2,2-dimethylpropyl) 4-chlorobutanoate |
InChI |
InChI=1S/C9H16Cl2O2/c1-9(2,6-11)7-13-8(12)4-3-5-10/h3-7H2,1-2H3 |
Clé InChI |
PZYUSKUELFHWEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC(=O)CCCCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(2-aminoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12090725.png)



![2,8-Bis[4-(2-ethylhexyl)thiophen-2-yl]-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12090740.png)

![cyclo[DL-N(Me)Asp-DL-N(Me)xiIle-DL-N(Me)xiIle-Gly-DL-N(Me)Val-DL-Tyr(Me)-DL-OAla-DL-Pip-DL-N(Me)Val-DL-Val]](/img/structure/B12090744.png)
![1-[2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12090748.png)


![3-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12090787.png)


![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)
